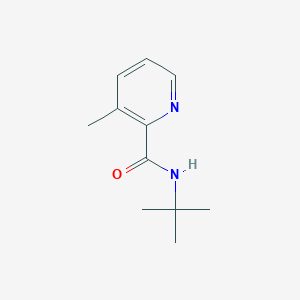

4-甲氧基-3,5-二甲基吡啶 1-氧化物

描述

Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide (4-MDM-PyO) is an important organic compound due to its wide range of applications in both scientific research and industrial processes. It is a heterocyclic organic compound, and is a member of the pyridine family. 4-MDM-PyO is widely used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a catalyst in the production of polymers and as a precursor in the synthesis of other organic compounds. In addition, 4-MDM-PyO has been used in the development of new materials, such as semiconductors and biomaterials.

科学研究应用

奥美拉唑及相关质子泵抑制剂的合成

4-甲氧基-3,5-二甲基吡啶 1-氧化物: 被用于合成奥美拉唑,这是一种广泛使用的质子泵抑制剂,用于控制胃酸分泌 。此化合物作为奥美拉唑的亚砜基团形成的关键中间体,对它的抑制活性至关重要。

安全和危害

“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is classified as a hazard under the GHS07 category . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

The future directions of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” research could involve further exploration of its synthesis methods and potential applications. For instance, the utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .

属性

IUPAC Name |

4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLHHDZWTFJIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1OC)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)